molecular formula C7H3BrFIN2 B1343675 6-Bromo-4-fluoro-3-iodo-1H-indazole CAS No. 887568-00-5

6-Bromo-4-fluoro-3-iodo-1H-indazole

Cat. No.: B1343675
CAS No.: 887568-00-5
M. Wt: 340.92 g/mol
InChI Key: QAHNNDROHOCDKW-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS No: 887568-00-5) is a high-value, tri-halogenated indazole derivative of interest in medicinal chemistry and drug discovery research. This compound features bromo, fluoro, and iodo substituents on its indazole core, making it a versatile and strategic intermediate for constructing complex molecular architectures . Its molecular formula is C 7 H 3 BrFIN 2 with a molecular weight of 340.92 g/mol . The presence of three different halogen atoms provides distinct and orthogonal reactivity, enabling sequential cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig animations. The iodine at the 3-position is particularly reactive, allowing for selective functionalization ahead of the bromo and fluoro substituents. Researchers utilize this compound as a premium building block in the synthesis of targeted libraries for high-throughput screening and in the development of potential pharmacologically active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is recommended to store the material in a sealed container under dark, dry conditions at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHNNDROHOCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646411
Record name 6-Bromo-4-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-00-5
Record name 6-Bromo-4-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Bromo 4 Fluoro 3 Iodo 1h Indazole and Its Functionalized Analogues

Regioselective Halogenation Approaches for Indazole Core Derivatization

The introduction of multiple halogen substituents onto the indazole ring requires careful control of reaction conditions to achieve the desired regioselectivity. The electronic nature of the indazole ring and the directing effects of existing substituents play a crucial role in determining the position of halogenation.

Introduction of Bromine at the C6 Position of the Indazole Ring

The bromination of the indazole core at the C6 position is a key step in the synthesis of the target compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. For instance, the reaction of a suitable indazole precursor with NBS can introduce a bromine atom at the C6 position. Careful control of stoichiometry is often necessary to prevent di-bromination. Another approach involves the bromination of an aniline (B41778) precursor prior to the indazole ring formation. For example, 3-fluoro-2-methylaniline (B146951) can be brominated to introduce the bromine atom at the position that will become C6 of the indazole ring after cyclization. google.com

A study on the regioselective C7-bromination of 4-substituted 1H-indazoles highlighted the influence of the substituent at the C4 position on the halogenation outcome. nih.gov While this study focused on C7 bromination, it underscores the importance of substituent effects in directing halogenation on the indazole ring.

Introduction of Fluorine at the C4 Position of the Indazole Ring

The incorporation of a fluorine atom at the C4 position of the indazole ring can significantly enhance the molecule's biological activity and metabolic stability. nih.gov The synthesis of 4-fluoro-1H-indazole often starts from precursors already containing the fluorine atom. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline, which undergoes bromination and subsequent ring closure to form the fluorinated indazole. google.com This highlights a common strategy where the fluorine atom is introduced early in the synthetic sequence. Direct fluorination of the indazole ring, particularly at the C4 position, is less commonly reported. However, methods for the direct fluorination of 2H-indazoles at the C3 position using N-fluorobenzenesulfonimide (NFSI) have been developed, suggesting the potential for regioselective C-H fluorination under specific conditions. organic-chemistry.org

Introduction of Iodine at the C3 Position of the Indazole Ring

The iodination of the indazole ring at the C3 position is a crucial step for introducing a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. chim.it A widely used method for the C3-iodination of indazoles involves treatment with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). chim.itnih.gov This method has been successfully applied to the synthesis of 6-bromo-3-iodo-1H-indazole from 6-bromo-1H-indazole, achieving a good yield. nih.gov The reaction proceeds via the deprotonation of the indazole N-H, followed by electrophilic attack of iodine at the electron-rich C3 position.

Starting MaterialReagents and ConditionsProductYieldReference
6-bromo-1H-indazoleI₂, KOH, DMF6-bromo-3-iodo-1H-indazole71.2% nih.gov
6-bromoindazoleI₂, KOH, DMF3-Iodo-6-bromoindazoleGood chim.it
5-MethoxyindazoleI₂, KOH, Dioxane3-Iodo-5-methoxyindazoleQuantitative chim.it

Sequential Halogenation Protocols for Polysubstituted 1H-Indazoles

The synthesis of polysubstituted indazoles like 6-Bromo-4-fluoro-3-iodo-1H-indazole necessitates a sequential halogenation strategy. The order of halogen introduction is critical to ensure the desired regiochemical outcome. A plausible synthetic route would involve starting with a precursor that already contains the fluorine atom at the C4 position, followed by regioselective bromination at C6 and subsequent iodination at C3.

For example, a synthetic pathway could commence with a 4-fluoro-1H-indazole derivative. This could then be subjected to bromination, where the directing effects of the fluorine and the pyrazole (B372694) ring would favor the introduction of bromine at the C6 position. Finally, C3-iodination using I₂/KOH would furnish the target molecule. The development of one-pot poly-halogenation methods, as demonstrated for 2H-indazoles, could also offer a more streamlined approach in the future. rsc.orgnih.govsemanticscholar.org

Metal-Free and Electrochemical Halogenation Methods for Indazole Synthesis

Recent advancements in synthetic methodology have focused on the development of more environmentally friendly and efficient halogenation protocols. Metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Br, Cl) has been reported to achieve selective mono- and poly-halogenation by adjusting reaction conditions. rsc.orgnih.govsemanticscholar.org These methods often utilize green solvents like water and proceed under mild conditions. rsc.orgnih.gov

Electrochemical methods also present a promising alternative for the halogenation of indazoles. An environmentally friendly and highly efficient electrochemical halogenation of 2H-indazoles using sodium halides (NaX, where X = Cl, Br) has been developed, avoiding the need for metal catalysts and chemical oxidants. researchgate.netresearchgate.net These electrochemical processes exhibit broad substrate scope and high functional-group compatibility. researchgate.net While these methods have been primarily demonstrated for 2H-indazoles, their application to 1H-indazoles could provide a valuable tool for the synthesis of halogenated derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization of Halogenated Indazoles

Halogenated indazoles, such as this compound, are valuable intermediates for the synthesis of more complex molecules through transition metal-catalyzed cross-coupling reactions. chim.it The different halogens at the C3, C6, and C7 positions offer orthogonal reactivity, allowing for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A study demonstrated the successful palladium-mediated Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with various boronic acids to generate a series of C7-arylated indazoles in moderate to good yields. nih.gov This highlights the utility of bromo-indazoles as coupling partners.

The bromine atom on the indazole ring serves as a reactive site for various palladium-catalyzed reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents. researchgate.net Similarly, the iodine at the C3 position is highly reactive in cross-coupling reactions, often showing higher reactivity than bromine, which allows for selective functionalization at this position.

Copper-catalyzed cross-coupling reactions have also emerged as a valuable method for the functionalization of indazoles. For instance, a CuCl-catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts has been reported to afford 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org Rhodium-catalyzed C-H activation and annulation reactions provide another avenue for the synthesis and functionalization of indazole derivatives. nih.govacs.org

The table below summarizes some examples of transition metal-catalyzed cross-coupling reactions involving halogenated indazoles.

Indazole SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
C7-bromo-4-substituted-1H-indazolesBoronic acidsPalladium-basedC7-arylated indazoles nih.gov
2H-indazolesAryl bromidesPd(OAc)₂ / KOAc3-aryl-2H-indazoles researchgate.net
1H-indazolesDiaryliodonium saltsCuCl2-substituted-2H-indazoles rsc.org
6-bromo-3-iodo-1H-indazole(1H-indazol-6-yl)boronic acidNot specifiedC6- and C3-substituted indazoles rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org For halogenated indazoles, these reactions enable the introduction of a diverse range of substituents at specific positions, which is critical for developing structure-activity relationships in drug discovery programs. The general mechanism for these reactions involves a catalytic cycle that typically includes the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (for Suzuki, Stille) or coordination of an alkene/alkyne (for Heck, Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C(sp²)–C(sp²) bonds due to its mild conditions and the commercial availability and stability of boronic acids. thieme-connect.de This reaction has been successfully applied to functionalize various positions of the indazole ring. For instance, the C-3 position of N-protected 3-iodoindazoles can be effectively arylated using Suzuki coupling conditions. researchgate.net

The choice of catalyst, ligand, and base is crucial for achieving high yields. A common catalytic system involves a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ and a phosphine (B1218219) ligand. The reaction conditions can be tailored to favor coupling at a specific halogenated site, leveraging the differential reactivity of the C-X bonds.

Table 1: Example Conditions for Suzuki-Miyaura Coupling on a Halogenated Indazole

Parameter Condition
Substrate 5-Bromo-3-iodo-1-(tetrahydropyran-2-yl)-1H-indazole
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent Toluene (B28343)/Ethanol/Water

| Temperature | 85 °C |

This table illustrates typical conditions for a selective Suzuki-Miyaura coupling reaction.

The Heck reaction provides a method for the vinylation of aryl halides, while the Sonogashira reaction enables the coupling of terminal alkynes. beilstein-journals.orgmdpi.com Both are powerful methods for introducing unsaturated moieties onto the indazole core.

The Sonogashira reaction has been effectively used for the alkynylation of 3-iodoindazoles. mdpi.com These reactions are typically co-catalyzed by palladium and copper salts, with a base such as a tertiary amine serving as both the reaction medium and a scavenger for the generated hydrohalic acid. thieme-connect.dewikipedia.org Studies on 5-bromo-3-iodoindazoles have shown that Sonogashira coupling proceeds selectively at the more reactive C-3 iodo position. thieme-connect.deresearchgate.net

The Heck reaction is also a valuable tool, particularly for creating 3-vinylindazoles from 3-bromoindazole (B152527) precursors. beilstein-journals.org Mechanochemical methods, such as high-speed ball-milling, have been developed to promote chemoselective Heck couplings while minimizing side reactions like dehalogenation. beilstein-journals.org

Table 2: Example Conditions for Sonogashira Coupling on a Halogenated Indazole

Parameter Condition
Substrate 5-Bromo-3-iodo-1-(tetrahydropyran-2-yl)-1H-indazole
Coupling Partner Terminal Alkyne
Catalyst PdCl₂(PPh₃)₂
Co-catalyst CuI
Base/Solvent Et₃N/DMF

| Temperature | Room Temperature |

This table outlines representative conditions for a selective Sonogashira coupling, highlighting the mild conditions possible for reacting with the C-I bond. thieme-connect.deresearchgate.net

The Stille reaction couples an organic halide with an organotin compound. wikipedia.org While effective, its application is often limited by the toxicity of the organotin reagents. youtube.com Nevertheless, it has been used for the functionalization of halogenated heterocycles, including the synthesis of aryl-C-glycosides from 2-bromoglucals, demonstrating its utility in complex molecule synthesis. nih.gov The reaction can be applied to halogenated indazoles to introduce aryl, vinyl, or alkynyl groups.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is crucial for installing amine functionalities, which are prevalent in pharmaceuticals. The methodology has been successfully applied to synthesize 3-aminoindazoles from 3-bromo-1H-indazole precursors. researchgate.net The choice of a suitable N-protecting group, such as tetrahydropyranyl (THP), is often necessary to achieve high yields. researchgate.net

Optimizing the catalyst system is paramount for achieving high efficiency and selectivity in cross-coupling reactions involving polyhalogenated substrates like this compound. The choice of ligand, palladium precursor, base, and solvent can dramatically influence the reaction outcome.

Ligands: Phosphine-based ligands, from simple triphenylphosphine (B44618) (PPh₃) to more complex, sterically hindered biarylphosphines (e.g., Xantphos), are commonly employed. researchgate.net N-heterocyclic carbenes (NHCs) have emerged as highly effective alternatives to phosphines, often providing greater thermal stability to the catalyst complex, which is beneficial for less reactive substrates like aryl bromides. nih.gov

Catalysts: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ are often used and are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) complexes such as Pd(PPh₃)₄ can be used directly. researchgate.net

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is interdependent and substrate-specific. For instance, Buchwald-Hartwig aminations often employ strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) in aprotic solvents like toluene or dioxane. researchgate.net

Copper-Catalyzed Cross-Coupling Reactions for Indazole Functionalization

While palladium catalysis dominates the field, copper-catalyzed reactions offer a valuable and often complementary approach for C-N, C-O, and C-S bond formation. The classic Ullmann condensation, one of the earliest examples of metal-mediated cross-coupling, uses copper for C-N bond formation, albeit often requiring harsh conditions. acs.org Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed systems.

These methods have been instrumental in the synthesis of the indazole core itself, for example, through intramolecular N-arylation of o-chlorinated arylhydrazones or intramolecular N-N bond formation. beilstein-journals.orgrsc.org Copper catalysis has also been used for the N-arylation of aminoindazoles using aryl boronic acids, demonstrating its utility in functionalizing an already-formed indazole ring. nih.gov For a substrate like this compound, copper-catalyzed methods could potentially be employed for selective amination or etherification reactions.

Investigation of Differential Reactivity of Halogens in Cross-Coupling

A key synthetic advantage of polyhalogenated compounds such as this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order of bond dissociation energy: C–I < C–Br < C–Cl. wikipedia.orgnih.gov This predictable reactivity allows for the sequential and site-selective functionalization of the molecule.

For a bromo-iodo substituted indazole, the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Br bond. thieme-connect.de This allows for selective coupling at the C-3 position (iodo) while leaving the C-6 position (bromo) intact for subsequent transformations. This strategy has been explicitly demonstrated in the synthesis of functionalized indazoles, where a Sonogashira or Suzuki reaction is first performed at the C-3 iodo position at room temperature or slightly elevated temperatures. thieme-connect.deresearchgate.net The resulting 3-substituted-6-bromoindazole can then undergo a second coupling reaction at the C-6 bromo position, typically under more forcing conditions (e.g., higher temperatures). thieme-connect.de

The C-F bond is generally unreactive under standard palladium cross-coupling conditions, providing a stable substituent that can influence the electronic properties and biological activity of the final molecule. This hierarchy of reactivity (I > Br >> F) makes this compound an exceptionally useful platform for combinatorial library synthesis.

Table 3: Selective Sequential Cross-Coupling of a Bromo-Iodo-Indazole

Step Reaction Position Reacted Conditions Outcome
1 Sonogashira Coupling C-3 (Iodo) PdCl₂(PPh₃)₂, CuI, Et₃N, RT Selective formation of 3-alkynyl-6-bromo-indazole

| 2 | Suzuki Coupling | C-6 (Bromo) | Pd(PPh₃)₄, Na₂CO₃, 85 °C | Formation of 3-alkynyl-6-aryl-indazole |

This table illustrates the principle of differential reactivity, allowing for a stepwise functionalization of a dihalogenated indazole based on the work of Schmidt et al. thieme-connect.deresearchgate.net

Reactivity at the Iodinated C3 Position

The carbon-iodine bond at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-F bonds. This reactivity allows for selective functionalization at this position while preserving the bromine and fluorine substituents for subsequent transformations.

Research on related dihalogenated indazoles, such as 6-bromo-3-iodo-1H-indazole, has demonstrated that Suzuki-Miyaura cross-coupling reactions occur preferentially at the C3 position. mdpi.comchim.it This site-selectivity is a cornerstone for the modular synthesis of complex indazole derivatives. Various organoboronic acids can be coupled at the C3 position under standard palladium catalysis, often employing catalysts like Pd(PPh₃)₄ and a base such as NaHCO₃ or Cs₂CO₃. mdpi.comresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling at the C3-Position of 3-Iodo-1H-indazoles

Entry3-Iodo-1H-indazole SubstrateBoronic AcidCatalystBaseSolventYield (%)
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄NaHCO₃DMF~70-80%
21-Boc-3-iodo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O>90%
36-Bromo-3-iodo-1H-indazoleArylboronic acidPd(PPh₃)₄NaHCO₃DMFNot specified

This table presents representative data for Suzuki-Miyaura reactions on 3-iodo-1H-indazole systems to illustrate the reactivity at the C3 position. Data is compiled from studies on related, but not identical, compounds. mdpi.comresearchgate.netresearchgate.net

Reactivity at the Brominated C6 Position

Following the functionalization of the C3 position, the C6-bromo substituent becomes the next target for cross-coupling reactions. The C-Br bond is less reactive than the C-I bond but significantly more reactive than the C-F bond under typical palladium-catalyzed conditions. This differential reactivity allows for a second, selective functionalization at the C6 position.

Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling can be effectively carried out at the C6-bromo position. For instance, palladium-catalyzed amination reactions have been successfully performed on 6-bromopurine (B104554) nucleosides, which share a similar heterocyclic core, using catalysts like Pd(OAc)₂ with ligands such as Xantphos. nih.gov

Table 2: Potential Cross-Coupling Reactions at the C6-Bromo Position of Indazole Derivatives

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhos6-Aryl-indazole
Buchwald-HartwigAminePd₂(dba)₃ / BINAP6-Amino-indazole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI6-Alkynyl-indazole

This table illustrates potential cross-coupling reactions at the C6-bromo position based on established methodologies for related bromo-heterocyclic compounds.

Influence of Fluorine at C4 on Coupling Pathways

The fluorine atom at the C4 position is generally unreactive under the conditions used for C-I and C-Br bond functionalization. However, its strong electron-withdrawing nature significantly influences the electronic properties of the indazole ring. This can impact the reactivity of the other halogenated positions. The inductive effect of fluorine can make the adjacent C3 and C5 positions more electrophilic, potentially affecting the rates and efficiency of cross-coupling reactions.

While direct experimental data on the specific influence of the C4-fluoro group in this compound is limited, studies on other fluorinated heterocycles suggest that such a substituent can modulate the substrate's reactivity and the catalyst's performance in palladium-catalyzed transformations.

Direct C-H Functionalization Strategies for Indazole Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including indazole derivatives. nih.gov These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. For indazoles, C-H activation can be directed to various positions on the ring system, often guided by a directing group.

Transition-metal-catalyzed C-H activation, particularly with rhodium and palladium, has been successfully applied to indazoles. nih.gov For instance, Rh(III)-catalyzed C-H activation of 2H-indazoles can lead to functionalization at the C3 position or at the ortho-position of a C2-aryl substituent. While specific examples for this compound are not prevalent, the principles of C-H activation on the indazole core are well-established and could potentially be applied to this polysubstituted system, likely targeting the C5 or C7 positions. nih.gov

Cyclization and Annulation Reactions for the Construction of the 1H-Indazole Core

The construction of the 1H-indazole core itself can be achieved through various cyclization and annulation strategies, starting from appropriately substituted benzene (B151609) derivatives. These methods are crucial for the synthesis of the parent 6-bromo-4-fluoro-1H-indazole.

One common approach involves the reaction of a substituted o-fluorobenzaldehyde or o-fluoroketone with hydrazine. researchgate.net For example, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported starting from 3-fluoro-2-methylaniline, which undergoes bromination, followed by a ring-closure reaction. google.com A similar strategy could be envisioned for the synthesis of the 6-bromo-4-fluoro isomer.

Another powerful method is the intramolecular Ullmann-type reaction. A scalable, three-step approach to a substituted 5-bromo-4-fluoro-1-methyl-1H-indazole has been developed involving an ortho-directed lithiation, formylation, condensation with methylhydrazine, and a final copper-catalyzed intramolecular Ullmann reaction to form the indazole ring.

Table 3: Common Cyclization Strategies for 1H-Indazole Synthesis

Starting Material TypeKey ReactionDescription
o-Halobenzaldehyde/ketoneCondensation with hydrazineThe halogen acts as a leaving group in the cyclization step.
o-Nitrobenzaldehyde/ketoneReductive cyclizationThe nitro group is reduced to an amine, which then cyclizes.
Substituted anilinesDiazotization and cyclizationAn amino group is converted to a diazonium salt which then cyclizes.
HydrazonesOxidative C-H aminationAn intramolecular N-N bond is formed through C-H activation.

This table summarizes common strategies for the synthesis of the 1H-indazole core. researchgate.netgoogle.com

Advanced Derivatization Strategies for this compound

Beyond sequential cross-coupling, advanced strategies can be employed to introduce further complexity into the indazole scaffold.

C3-Functionalization via Umpolung Strategy

The term "Umpolung" refers to the reversal of the normal polarity of a functional group. In the context of indazoles, the C3 position is typically nucleophilic after deprotonation. An Umpolung strategy would render this position electrophilic, allowing for reactions with nucleophiles.

While direct C3-Umpolung on 3-iodoindazoles is not extensively documented, conceptual approaches can be considered. One such strategy could involve the conversion of the C3-iodo group into a more electrophilic species. Alternatively, methods developed for other heterocycles, such as indoles, might be adaptable. For instance, an O-acylation triggered γ-umpolung functionalization of alkenyl sulfoxides has been used to generate electrophilic allylic intermediates that react with indoles at the C3 position. rsc.org Adapting such a strategy to 3-iodoindazoles would represent a significant advancement in their functionalization.

N-Functionalization and Protecting Group Methodologies

The nitrogen atoms of the indazole ring present key sites for synthetic modification. N-functionalization can significantly impact the biological activity and pharmacokinetic profile of indazole-based compounds. Concurrently, the use of nitrogen-protecting groups is often essential to direct reactivity towards other positions on the heterocyclic scaffold or to prevent unwanted side reactions.

The introduction of alkyl, aryl, and other functional groups at the N-1 or N-2 positions of the indazole ring is a common strategy to create diverse molecular libraries. The regioselectivity of these reactions is a key consideration and is often influenced by the substitution pattern of the indazole core, the nature of the electrophile, and the reaction conditions employed.

A prevalent method for the N-alkylation of indazoles involves deprotonation with a strong base followed by reaction with an alkyl halide. Studies on various substituted indazoles have shown that the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors the formation of the more thermodynamically stable N-1 alkylated product. nih.govd-nb.info This approach is applicable to a wide range of alkylating agents, including primary and secondary alkyl halides. nih.gov

For instance, the N-alkylation of 6-bromo-1H-indazole has been successfully achieved using propargyl bromide in the presence of a base to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net While specific literature on the N-alkylation of this compound is not extensively detailed, the general principles of indazole chemistry suggest that similar conditions would be effective. The presence of the electron-withdrawing bromo, fluoro, and iodo substituents may influence the acidity of the N-H bond and the nucleophilicity of the resulting indazolide anion, potentially requiring optimization of the reaction conditions.

The following table summarizes representative conditions for the N-alkylation of related indazole systems, which can be extrapolated for the functionalization of this compound.

Table 1: Representative N-Alkylation Conditions for Indazole Derivatives

Indazole Substrate Alkylating Agent Base Solvent Product Reference
6-Bromo-1H-indazole Propargyl bromide Not specified Acetone 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole researchgate.net
General Indazoles Alkyl bromide NaH THF N-1 Alkylindazole nih.govd-nb.info
General Indazoles Alkyl tosylate NaH THF N-1 Alkylindazole nih.gov

In multi-step syntheses involving indazoles, the protection of the N-H group is often a crucial step to ensure regioselectivity in subsequent reactions, such as metal-catalyzed cross-couplings or functionalization at other positions. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.

Commonly used protecting groups for the indazole nitrogen include the tert-butoxycarbonyl (Boc) group and the tetrahydropyranyl (THP) group. chemicalbook.comorganic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com The THP group can be installed by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, for example, with methanesulfonic acid or p-toluenesulfonic acid (TsOH). chemicalbook.com

A patent for the synthesis of related compounds describes the protection of a 3-iodo-6-nitroindazole with DHP and methanesulfonic acid in a solvent such as DMF or THF. chemicalbook.com This methodology is directly relevant to the protection of this compound. The removal of the THP group is typically achieved under acidic conditions.

Another relevant example is the deprotection of a 1-acetyl group from 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, which is accomplished using potassium carbonate in a methanol/water mixture, indicating that acyl groups can also serve as N-protecting groups in this system. google.com

The table below outlines common protecting group strategies applicable to indazole derivatives.

Table 2: Protecting Group Strategies for Indazole Derivatives

Protecting Group Reagents for Introduction Reagents for Removal Comments Reference
Boc Boc₂O, DMAP Trifluoroacetic acid (TFA) or HCl Widely used for amine protection. organic-chemistry.org chemicalbook.com
THP 3,4-Dihydropyran (DHP), TsOH or MsOH Acidic conditions (e.g., HCl in alcohol) Stable to many non-acidic reagents. chemicalbook.com
Acetyl Acetic anhydride (B1165640) or acetyl chloride Base (e.g., K₂CO₃ in MeOH/H₂O) Can be cleaved under basic conditions. google.com

The selection of an appropriate N-functionalization or protection strategy is paramount for the successful synthesis of complex molecules derived from this compound. The methodologies outlined here, based on established indazole chemistry, provide a solid foundation for the synthetic elaboration of this highly functionalized heterocyclic core.

Reactivity Profiles and Mechanistic Elucidation of 6 Bromo 4 Fluoro 3 Iodo 1h Indazole

General Chemical Reactivity of Polysubstituted Halogenated Indazoles

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is an aromatic heterocycle that can undergo a variety of chemical reactions. mdpi.com The presence of multiple halogen substituents, as in 6-Bromo-4-fluoro-3-iodo-1H-indazole, significantly influences the electron distribution and, consequently, the reactivity of the molecule.

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Core

The indazole scaffold is amenable to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents and reaction conditions.

Electrophilic Substitution: Indazoles readily undergo electrophilic substitution reactions such as halogenation and nitration. researchgate.netrsc.orgnih.gov For an existing indazole core, further halogenation typically occurs at the C3, C5, or C7 positions. rsc.org For instance, direct halogenation of 2H-indazoles using N-halosuccinimides (NCS or NBS) allows for the selective synthesis of mono-, poly-, and hetero-halogenated products by adjusting the reaction conditions. rsc.orgnih.gov

Nucleophilic Substitution: The replacement of a halogen atom on the aromatic ring by a nucleophile can occur via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This pathway is particularly favored by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov In this compound, the fluorine atom, along with the bromo and iodo groups, exerts an electron-withdrawing effect, making the benzene portion of the indazole core susceptible to SNAr reactions.

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov However, regioselectivity can be achieved by carefully choosing the base and solvent system. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of substituted indazoles. nih.gov

Reaction TypeTypical ReagentsPosition(s) on Indazole CoreKey Influencing Factors
Electrophilic HalogenationNBS, NCS, I2/KOHC3, C5, C7Existing substituents, N-protection status
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolsHalogen-bearing carbons (C3, C6)Electron-withdrawing groups, leaving group ability
N-AlkylationAlkyl halides, Base (e.g., NaH, K2CO3)N1, N2Base, solvent, steric/electronic effects of substituents

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of the indazole ring system can be accomplished through various chemical and electrochemical methods, offering pathways to novel derivatives.

Oxidation: The indazole ring can be oxidized to form various products. For instance, N-aryl-2H-indazoles can be synthesized via Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, followed by cyclization and aromatization. acs.orgnih.gov The resulting N-aryl group can sometimes be cleaved oxidatively with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the NH-free indazole. acs.org Electrochemical methods also provide a green and efficient tool for the oxidation of indazoles. oregonstate.edu For example, the selective electrochemical synthesis of 1H-indazole N-oxides has been developed, which are valuable intermediates for further functionalization. nih.govresearchgate.netselleckchem.com

Reduction: Reduction of the indazole ring system can also be achieved. Indazoles bearing an electron-withdrawing group at the N2 position are electrochemically reducible to the corresponding indazolines. researchgate.net Chemical reducing agents can also be employed. For example, 2-nitrobenzylamines can undergo reductive cyclization using reagents like SnCl₂·2H₂O or a TiCl₄/Zn system to form 2H-indazoles. researchgate.net The reduction of specific substituents on the indazole ring, without affecting the core, is also a common strategy in multi-step syntheses.

Comparative Reactivity Analysis of Halogen Substituents in this compound

The three different halogen atoms on the molecule exhibit distinct reactivities, which is a key feature for its use in selective chemical synthesis.

Differential Reactivity of Iodine vs. Bromine in Metal-Catalyzed Processes

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I > Br > Cl > F. This differential reactivity is a cornerstone of modern organic synthesis, allowing for sequential and site-selective functionalization.

For this compound, the carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond at the C6 position. researchgate.net This allows for the selective coupling of a wide range of boronic acids at the C3 position while leaving the C6-bromo group intact for a subsequent, different coupling reaction under more forcing conditions. researchgate.net This stepwise approach is invaluable for the construction of highly complex and diverse molecular libraries from a single starting material.

PositionHalogenBondRelative Reactivity in Pd-Catalyzed CouplingTypical Reaction
C3IodineC-IHighSuzuki, Sonogashira, Heck, Buchwald-Hartwig coupling under mild conditions
C6BromineC-BrMediumCoupling requires more forcing conditions (e.g., stronger base, higher temperature, different ligand)
C4FluorineC-FVery LowGenerally unreactive in standard Pd-catalyzed cross-coupling

Influence of Fluorine on Electronic Distribution and Reaction Pathways

The fluorine atom at the C4 position, while generally unreactive as a leaving group in cross-coupling reactions, plays a crucial role in modulating the electronic properties of the entire molecule.

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect lowers the electron density of the benzene ring portion of the indazole, which has several consequences:

Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton of the pyrazole ring, which can influence the conditions required for N-alkylation or other base-mediated reactions.

Activation towards SNAr: It enhances the susceptibility of the ring to nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.

Modulation of Biological Activity: In medicinal chemistry, the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Replacing a hydrogen atom with fluorine on an aromatic ring is a common strategy to block metabolic oxidation by cytochrome P450 enzymes.

Reaction Mechanism Studies of Key Transformations Involving this compound

Understanding the reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes. For halogenated indazoles, mechanistic studies have provided valuable insights into their reactivity.

One key transformation is the Suzuki-Miyaura cross-coupling reaction. The mechanism for the C3-functionalization of 3-iodo-1H-indazole involves a standard catalytic cycle: researchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond at the C3 position to form a Pd(II) intermediate.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net

Another well-studied reaction is N-alkylation. Density functional theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate have shed light on the regioselectivity. The calculations suggest that when cesium bases are used, a chelation mechanism involving the N2-atom and the C3-substituent with the cesium ion favors the formation of the N1-alkylated product. In the absence of such chelation, other non-covalent interactions can drive the formation of the N2-product. This highlights the subtle interplay of metal ions, solvents, and substituents in directing the reaction pathway.

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility in sequential cross-coupling strategies. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the order C-I > C-Br > C-Cl, which is attributed to the decreasing bond dissociation energies.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is typically the rate-determining step. For this compound, the oxidative addition is expected to occur preferentially at the more labile C-I bond at the 3-position. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of these reactions. nih.govchim.it For instance, the use of bulky phosphine (B1218219) ligands can facilitate both the oxidative addition and reductive elimination steps. rsc.org

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

StepCoupling PartnerReaction SiteCatalyst System (Example)Product
1Arylboronic acid AC-3 (Iodo)Pd(OAc)₂, SPhos, K₂CO₃6-Bromo-4-fluoro-3-(aryl-A)-1H-indazole
2Arylboronic acid BC-6 (Bromo)Pd₂(dba)₃, XPhos, CsF3-(Aryl-A)-6-(aryl-B)-4-fluoro-1H-indazole

This table presents a hypothetical reaction sequence based on the known reactivity of similar dihalogenated aromatic compounds.

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in the derivatization of this compound is primarily dictated by the inherent reactivity differences of the C-I and C-Br bonds in palladium-catalyzed reactions, as discussed above. This allows for the selective functionalization of the C-3 position while leaving the C-6 bromo substituent intact for subsequent transformations.

Stereoselectivity is not a primary consideration in reactions involving the aromatic core of the indazole unless a chiral center is introduced in a substituent.

Role of Indazole Tautomerism (1H vs 2H) in Reaction Mechanisms

Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. The position of the tautomeric equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the ring.

In the context of reaction mechanisms, the tautomeric equilibrium is significant, particularly in reactions involving the N-H bond, such as N-alkylation or N-arylation. These reactions can potentially yield a mixture of N1 and N2 substituted products. The regioselectivity of N-substitution is dependent on a variety of factors, including the reaction conditions and the steric hindrance around the nitrogen atoms.

For cross-coupling reactions at the carbon centers, the tautomeric equilibrium may have a more subtle effect. The coordination of the palladium catalyst to the indazole nitrogen could potentially influence the electronic properties of the ring and thus the rate of the oxidative addition step. However, in many cases, N-protection of the indazole is employed to avoid complications arising from the acidic N-H proton and to improve solubility and reactivity.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound has revealed that detailed experimental spectra are not publicly available in scientific literature or chemical databases.

The compound, identified by the CAS Number 887568-00-5, is listed as a commercially available research chemical by several suppliers. bldpharm.comamericanelements.comsigmaaldrich.com However, the specific analytical data required for a thorough structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not provided in these listings or in accessible research publications.

While general principles and methodologies for the spectroscopic analysis of related indazole derivatives and halogenated compounds are well-documented, applying this general knowledge to create specific data for this compound would be speculative and scientifically unsound. researchgate.net

Information on closely related, but structurally distinct, compounds is available. For instance, synthesis and some characterization data have been published for isomers like 5-bromo-4-fluoro-1H-indazole and other halogenated indazoles. google.combldpharm.com However, the precise substitution pattern of the bromine, fluorine, and iodine atoms on the indazole ring significantly influences the spectroscopic signatures, making direct data extrapolation from these analogues inaccurate.

Consequently, without access to primary experimental data, the detailed analysis requested for the following sections cannot be provided:

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Fluoro 3 Iodo 1h Indazole

Infrared (IR) Spectroscopy for Functional Group Identification

Efforts to locate this information through targeted searches of chemical databases, patent literature, and scientific journals have been unsuccessful in yielding the specific spectra or tabulated data for 6-Bromo-4-fluoro-3-iodo-1H-indazole. Therefore, a scientifically accurate article adhering to the requested outline cannot be generated at this time.

Single-Crystal X-Ray Diffraction (SCXRD) for Solid-State Molecular Conformation, Bond Lengths, Angles, and Dihedral Angles

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular conformation, including the planarity of the fused ring system and the spatial orientation of the halogen substituents.

Expected Molecular Conformation: The indazole core, being a fused bicyclic aromatic system, is expected to be largely planar. The substituents—bromine, fluorine, and iodine atoms—will lie nearly in the same plane as the ring. The presence of multiple bulky halogen atoms (bromine and iodine) may introduce minor deviations from perfect planarity due to steric strain. researchgate.net The arrangement of molecules in the crystal lattice would likely be influenced by intermolecular interactions such as hydrogen bonding involving the indazole N-H group and potential halogen-halogen interactions.

Hypothetical Bond Lengths, Angles, and Dihedral Angles: Based on standard values for related halogenated aromatic and heterocyclic compounds, a hypothetical set of key structural parameters for this compound can be predicted. nih.govncert.nic.in The C-I bond is expected to be the longest, and the C-F bond the shortest, corresponding to the atomic radii of the halogens. ncert.nic.in Bond angles within the benzene (B151609) and pyrazole (B372694) rings will be close to the standard 120° and 108°, respectively, but will be distorted by the electronic and steric effects of the diverse halogen substituents.

Interactive Table 1: Hypothetical SCXRD Data for this compound

This table presents predicted values based on known structural data for analogous compounds. Actual experimental values may vary.

Parameter Atoms Involved Predicted Value
Bond Length C-F~1.35 Å
C-Br~1.90 Å
C-I~2.10 Å
N-N~1.37 Å
Bond Angle F-C4-C3~119°
Br-C6-C5~121°
I-C3-C4~122°
Dihedral Angle F-C4-C3-I~0° (near planar)

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthetic compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method would be highly effective. nih.gov This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

Typical HPLC Method: A typical method would utilize a gradient elution, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. This ensures the separation of the main compound from any starting materials, by-products, or isomers. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the indazole chromophore exhibits strong absorbance. The purity is calculated based on the relative area of the peak corresponding to the target compound compared to the total area of all observed peaks. For high-purity samples, the expectation is to see a single major peak. nih.gov

Interactive Table 2: Sample HPLC Purity Analysis Report

This table illustrates a hypothetical HPLC result for a sample of this compound.

Peak No. Retention Time (min) Peak Area Area % Identity
12.5415,2300.45Impurity A
28.913,365,80099.42This compound
310.124,4500.13Impurity B
Total 3,385,480 100.00

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net This method provides a crucial check on the stoichiometric formula of a newly synthesized molecule. For this compound, the chemical formula is C₇H₃BrFIN₃.

Procedure and Validation: A small, precisely weighed sample of the purified compound is subjected to high-temperature combustion in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. researchgate.net The halogen content (Br, F, I) can be determined by other specialized methods, such as ion chromatography after combustion. intertek.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com

Interactive Table 3: Elemental Analysis Data for C₇H₃BrFIN₃

This table shows the calculated theoretical percentages versus hypothetical experimental results.

Element Theoretical Mass % Experimental Mass % (Found) Difference %
Carbon (C)21.9021.98+0.08
Hydrogen (H)0.790.77-0.02
Bromine (Br)20.8120.71-0.10
Fluorine (F)4.954.89-0.06
Iodine (I)33.0433.15+0.11
Nitrogen (N)10.9410.99+0.05

Computational and Theoretical Chemistry Investigations of 6 Bromo 4 Fluoro 3 Iodo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost. For 6-Bromo-4-fluoro-3-iodo-1H-indazole, DFT calculations can provide a deep understanding of its electronic characteristics and reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.commdpi.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates that the molecule is more polarizable and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Note: This table is for illustrative purposes. Actual values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgwolfram.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. chemrxiv.org Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. chemrxiv.org Green and yellow indicate regions of neutral or intermediate potential, respectively. wolfram.com

In the case of this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the indazole ring and the halogen atoms due to their lone pairs. It would also show electron-deficient regions, possibly on the hydrogen atom attached to the nitrogen and on the carbon atoms influenced by the electron-withdrawing halogens. The presence of multiple halogens (bromine, fluorine, and iodine) would create a complex electrostatic potential landscape, with the potential for "σ-holes" on the heavier halogens (bromine and iodine), which are regions of positive electrostatic potential on the outermost portion of the halogen atom, making them potential sites for halogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding in terms of Lewis structures and allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer. uni-muenchen.de

For this compound, NBO analysis would provide insights into the nature of the chemical bonds within the molecule, including the polarization of the C-Br, C-F, C-I, and N-H bonds. It would also quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions are crucial for understanding the stability of the molecule and the influence of the substituents on the electronic structure of the indazole ring. The analysis of lone pair occupations and their potential for delocalization would further clarify the electronic landscape of the molecule.

Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated from the energies of the HOMO and LUMO. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. mdpi.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts electrons from the environment.

For this compound, these descriptors would provide a quantitative measure of its reactivity, allowing for comparisons with other molecules. The values would reflect the combined electronic effects of the bromo, fluoro, and iodo substituents on the indazole core.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaValue
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Value
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Value
Chemical Potential (μ)(E_HOMO + E_LUMO)/2Value
Electrophilicity Index (ω)μ²/2ηValue

Note: This table is for illustrative purposes. Actual values would be derived from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to explore its conformational landscape, although the rigid indazole core limits conformational flexibility. More importantly, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent or in the solid state, one can investigate how it interacts with its environment. This can reveal information about solvation effects, preferred packing arrangements in a crystal, and the nature of non-covalent interactions such as hydrogen bonding and halogen bonding. Such simulations are crucial for understanding the macroscopic properties of the compound based on its microscopic behavior. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For this compound, theoretical studies could be used to investigate various potential reactions, such as electrophilic or nucleophilic substitutions on the indazole ring. For instance, calculations could predict the most likely site of deprotonation or the regioselectivity of a coupling reaction. By calculating the activation energies for different possible reaction pathways, one can predict which reaction is most likely to occur under a given set of conditions. These studies can provide a detailed, atomistic understanding of the reaction mechanism that can guide the design of new synthetic routes. chim.it

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling, utilizing methods such as Density Functional Theory (DFT), allows for the detailed examination of the structure-reactivity relationships of this compound. These computational approaches can elucidate the molecule's geometric parameters, electronic distribution, and frontier molecular orbitals, which are crucial in determining its chemical behavior.

DFT calculations are commonly employed to optimize the molecular geometry of indazole derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. For substituted indazoles, the calculated geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

A key aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In computational studies of various indazole derivatives, the HOMO-LUMO gap has been shown to be influenced by the nature and position of substituents on the indazole ring. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool in predicting reactivity. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For halogenated indazoles, the MEP surface can reveal the electrophilic nature of the C-X (halogen) bonds and the nucleophilic character of the nitrogen atoms in the indazole ring, guiding predictions of intermolecular interactions.

The following table summarizes typical computational parameters that would be investigated for this compound based on studies of analogous compounds.

Computational ParameterPredicted Significance for this compound
Optimized Geometry Provides the most stable three-dimensional structure, including bond lengths and angles influenced by the bulky iodo and bromo substituents and the electronegative fluoro group.
HOMO Energy Indicates the energy of the highest occupied molecular orbital, suggesting the molecule's electron-donating capability. The presence of halogens may lower this energy.
LUMO Energy Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. This is often localized on the indazole ring system.
HOMO-LUMO Energy Gap A key indicator of chemical reactivity. A larger gap implies greater stability. The combined electronic effects of the three different halogens would modulate this value.
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. The iodine atom is a potential site for halogen bonding interactions.

Detailed research findings from computational studies on similar substituted indazoles have demonstrated the utility of these parameters in predicting their biological activity and reaction mechanisms. For instance, in silico docking studies, which are a form of molecular modeling, have been used to predict the binding affinity of indazole derivatives to biological targets like kinases, providing a rationale for their observed pharmacological activities. researchgate.netnih.gov

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model these solvent effects, providing insights into how the polarity of the medium affects the molecule's behavior.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be investigated computationally. Theoretical studies on substituted indazoles have explored how the absorption and emission spectra of these compounds shift in solvents of varying polarity. researchgate.net These shifts are often analyzed using models like the Lippert-Mataga and Bakhshiev plots, which correlate the spectral shifts with the solvent's dielectric constant and refractive index. nih.gov

For this compound, it is expected that an increase in solvent polarity would lead to a bathochromic (red) shift in its absorption spectrum, indicative of a π → π* transition. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents.

Computational studies on other heterocyclic compounds have shown that the choice of solvent can influence the relative energies of the HOMO and LUMO, thereby affecting the electronic absorption wavelength. asianresassoc.org The following table illustrates the expected trends in the spectroscopic properties of this compound in different solvents, based on general findings for similar molecules.

SolventDielectric Constant (ε)Expected Effect on λmax (Absorption Maximum)Rationale
Cyclohexane 2.02Shorter wavelengthNon-polar solvent with minimal stabilization of the excited state.
Dioxane 2.21Slight red shift compared to cyclohexaneWeakly polar solvent.
Ethyl Acetate 6.02Moderate red shiftModerately polar aprotic solvent.
Ethanol 24.55Significant red shiftPolar protic solvent capable of hydrogen bonding, leading to strong stabilization of the polar excited state.
Acetonitrile (B52724) 37.5Significant red shiftPolar aprotic solvent with a high dielectric constant.
Water 80.1Longest wavelengthHighly polar protic solvent providing maximum stabilization of the polar excited state.

The study of solvent effects is crucial for understanding the behavior of this compound in various chemical and biological environments. For example, understanding how the electronic properties change in aqueous versus non-polar environments can be important for predicting its behavior in biological systems. researchgate.net

Synthetic Applications and Research Utility of 6 Bromo 4 Fluoro 3 Iodo 1h Indazole As a Versatile Building Block

Role in the Synthesis of Complex Organic Molecules

The primary utility of 6-Bromo-4-fluoro-3-iodo-1H-indazole in the synthesis of complex organic molecules lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The molecule features three distinct halogen substituents: an iodine atom at the C-3 position, a bromine atom at the C-6 position, and a fluorine atom at the C-4 position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. This reactivity differential allows for selective functionalization.

The C-3 iodo group is the most reactive site, making it ideal for initial modifications via reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. mdpi.comorganic-chemistry.org For instance, the C-3 position of 3-iodoindazoles can be readily coupled with various organoboronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) to introduce new carbon-carbon bonds. mdpi.comorganic-chemistry.orgrsc.org Once the C-3 position is functionalized, the less reactive C-6 bromo group can be targeted for a second, distinct cross-coupling reaction under different catalytic conditions. This stepwise approach enables the controlled and predictable assembly of intricate molecular frameworks, which is crucial in the multi-step synthesis of pharmaceuticals and other complex organic targets. The fluoro group at the C-4 position is generally unreactive under these conditions and remains as a stable substituent that can influence the electronic properties and metabolic stability of the final molecule.

Table 1: Synthetic Utility of Functional Groups in this compound
PositionFunctional GroupRelative Reactivity in Cross-CouplingCommon Synthetic Transformations
C-3IodoHighSuzuki, Sonogashira, Heck, Stille, Negishi Coupling
C-6BromoMediumSuzuki, Sonogashira, Heck, Buchwald-Hartwig Amination
C-4FluoroLowGenerally retained; can participate in SNAr reactions

Application in Heterocyclic Chemistry for the Construction of Novel Scaffolds

In heterocyclic chemistry, building blocks that allow for the creation of diverse and novel molecular scaffolds are highly sought after. This compound serves as an excellent starting point for scaffold diversification. The indazole nucleus itself is a key pharmacophore in many approved drugs. nih.govrsc.org By using this compound, chemists can append other heterocyclic rings onto the indazole core.

For example, a Suzuki coupling at the C-3 position can introduce moieties like pyrrole or thiophene rings. nih.gov Subsequently, a Sonogashira coupling at the C-6 position could be followed by a cycloaddition reaction to form a triazole ring. This strategy allows for the synthesis of complex, multi-heterocyclic systems that are of significant interest in drug discovery programs. The ability to build out from two different points on the indazole scaffold provides a powerful tool for generating libraries of structurally diverse compounds for biological screening.

Utilization as a Ligand Precursor in Catalysis Research

The indazole ring system contains two nitrogen atoms with lone pairs of electrons, making it a potential coordinating agent, or ligand, for metal ions. The electronic properties of the indazole ring can be tuned by the substituents on the benzene (B151609) portion of the molecule. The electron-withdrawing nature of the fluoro, bromo, and iodo groups in this compound modifies the electron density of the heterocyclic ring, which in turn influences its coordination properties.

While specific research into this compound as a ligand precursor is not widely documented, related indazole derivatives have been successfully used to form coordination complexes. For instance, indazole has been used as an ancillary ligand in highly luminescent lanthanide complexes, demonstrating its ability to coordinate with metal centers and facilitate energy transfer processes. nih.gov The bromo and iodo groups on the scaffold could be further functionalized, for example by introducing phosphine (B1218219) or other donor groups via cross-coupling, to create more complex bidentate or tridentate ligands for use in asymmetric catalysis or other areas of organometallic chemistry.

Exploration in Materials Science Research

The photophysical properties of conjugated organic molecules are central to their application in materials science, particularly in the field of organic electronics. Indazole derivatives, as aromatic heterocyclic systems, have been explored for such applications. The extended π-system of the indazole core can be further extended through cross-coupling reactions at the bromo and iodo positions, allowing for the synthesis of molecules with tailored electronic and optical properties.

Research has shown that indazole can act as a ligand in lanthanide complexes used as emitting layers in Organic Light-Emitting Diodes (OLEDs). nih.gov In these systems, the indazole ligand helps to sensitize the metal ion, efficiently transferring absorbed energy to produce light. Additionally, related N-heterocyclic scaffolds like carbazole and imidazole are widely used as building blocks for host and emitter materials in blue OLEDs. mdpi.commdpi.com Furthermore, the functionalization of fluorinated indazoles has been used to create novel arylazoindazole photoswitches, which are molecules that can be reversibly isomerized with light, showing potential for applications in molecular machines and data storage. acs.org The synthetic versatility of this compound makes it a promising platform for developing new materials with customized photophysical properties.

Development of Fluorescent Probes for Biological Imaging Research

Fluorescent probes are indispensable tools in modern biology and medicine for visualizing and tracking biological processes in real-time. The development of these probes often relies on a core fluorophore scaffold that can be modified to tune its optical properties and introduce selectivity for a specific analyte or cellular environment. N-heteroaromatic scaffolds are excellent candidates for this purpose due to their inherent electronic properties and biocompatibility.

The indazole nucleus has been successfully incorporated into fluorescent probes. For example, an indazole-fused rhodamine dye was designed as a selective "off-on" fluorescent sensor for detecting mercury ions (Hg²⁺) in aqueous solutions and for cellular imaging. nih.gov The indazole moiety forms part of the conjugated system essential for the probe's fluorescent properties. This compound can serve as a key intermediate in this area. The reactive iodo and bromo handles allow for the attachment of other fluorophores, recognition units for specific analytes, or water-solubilizing groups, enabling the rational design of novel probes for biological imaging applications.

Research into Corrosion Inhibition Mechanisms using Indazole Derivatives

Corrosion is a major industrial problem, and the use of organic inhibitors is one of the most practical methods for protecting metals. Compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier.

Indazole and its derivatives have been studied for their potential as corrosion inhibitors for metals like steel and copper in acidic environments. The mechanism of inhibition involves the adsorption of the indazole molecules onto the metal surface. This adsorption is facilitated by the interaction between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms, as well as π-stacking interactions from the aromatic system. This forms a protective film that isolates the metal from the corrosive medium. Studies have shown that the efficiency of inhibition depends on the concentration of the inhibitor and the specific substituents on the indazole ring, which can modify the molecule's electron density and its ability to adsorb to the surface.

Table 2: Research Findings on Corrosion Inhibition by Indazole Derivatives
Indazole DerivativeMetalCorrosive MediumKey Finding
5-Aminoindazole (AIA) & 5-Nitroindazole (NIA)Carbon Steel1 M HClBoth are efficient inhibitors; AIA shows higher efficiency due to the electron-donating effect of the amino group.
2-methyl-6-nitro-2H-indazole & 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazoleC38 Steel1 M HClAct as mixed-type inhibitors with high efficiency (up to 96.49%), which decreases with rising temperature.
5-Methoxy-indazole (MIA) & Methyl 1H-indazole-5-carboxylate (MIC)CopperH₂SO₄MIA and MIC exhibit excellent corrosion inhibition, with MIA reaching an efficiency of up to 91.04%.

Conclusion and Future Research Perspectives on 6 Bromo 4 Fluoro 3 Iodo 1h Indazole Chemistry

Summary of Key Academic Contributions and Findings on 6-Bromo-4-fluoro-3-iodo-1H-indazole

Academic and patent literature primarily highlight this compound as a highly functionalized and versatile building block in the synthesis of complex pharmaceutical compounds. Its key contribution lies in its role as a strategic intermediate, enabling the generation of a wide array of substituted indazole derivatives.

The unique arrangement of three different halogen atoms—fluorine, bromine, and iodine—on the indazole core at positions 4, 6, and 3, respectively, is of significant interest. This substitution pattern allows for selective and sequential chemical modifications, making it a valuable tool for creating libraries of compounds for drug discovery. The presence of iodine at the 3-position is particularly noteworthy as it facilitates various cross-coupling reactions.

While a dedicated, in-depth academic study solely on this compound is not extensively documented in peer-reviewed journals, its importance is underscored by its commercial availability and its appearance in the patent literature as a precursor to more complex molecules, particularly in the domain of oncology. coolpharm.comamericanelements.comeontrading.ukarctomsci.combldpharm.comambeed.combldpharm.com Its positional isomer, 4-bromo-6-fluoro-3-iodo-1H-indazole, has also been a subject of interest, emphasizing the critical role that the specific placement of halogens plays in the physicochemical properties and reactivity of the indazole scaffold.

Identification of Remaining Challenges in the Synthesis and Functionalization of Polysubstituted Indazoles

The synthesis and functionalization of polysubstituted indazoles like this compound are not without their challenges. A primary hurdle is achieving regioselectivity during synthesis. The formation of the indazole core itself can lead to isomeric mixtures, which are often difficult to separate.

Furthermore, the functionalization of the indazole nucleus, particularly N-alkylation, presents a significant challenge. Reactions often yield a mixture of N1 and N2 substituted products, and controlling the selectivity can be difficult, depending on the substrate and reaction conditions.

The introduction of multiple, different halogen atoms onto the indazole ring in a specific and controlled manner is also a complex synthetic task. Each halogenation step requires careful optimization to avoid side reactions and to ensure the desired positional isomer is obtained in good yield. The synthesis of a tri-halogenated indazole with the specific arrangement seen in this compound is a multi-step process that demands precise control over reaction conditions.

Emerging Research Avenues in Halogenated Indazole Chemistry

The unique electronic properties conferred by halogen atoms make halogenated indazoles a continuing focus of intensive research. A significant emerging avenue is their application in the development of targeted therapies, especially as kinase inhibitors for the treatment of cancer. The indazole scaffold is a key component of several approved and investigational drugs, and the introduction of halogens can enhance binding affinity, selectivity, and pharmacokinetic properties.

The fluorine atom, in particular, is often incorporated to improve metabolic stability and membrane permeability of drug candidates. The bromine and iodine atoms, on the other hand, serve as versatile handles for further molecular elaboration through a variety of cross-coupling reactions, allowing for the exploration of a vast chemical space.

Another area of growing interest is the use of halogenated indazoles in the development of probes for chemical biology and diagnostic imaging. The iodine atom in this compound, for instance, could potentially be replaced with a radioisotope of iodine for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Potential for Advancements in Organic Synthesis Methodologies Utilizing this compound

The trifunctional nature of this compound, with its three distinct halogen atoms, presents a fertile ground for the development of novel and efficient organic synthesis methodologies. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective and sequential cross-coupling reactions.

For instance, the C-I bond is generally the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of substituents at the 3-position. Subsequently, the C-Br bond can be targeted under different reaction conditions, enabling further functionalization at the 6-position. The C-F bond is the most stable and typically requires harsher conditions for cleavage, but recent advances in catalysis are making the functionalization of C-F bonds increasingly feasible.

This potential for orthogonal functionalization makes this compound an ideal platform for the development of diversity-oriented synthesis strategies. Such strategies would allow for the rapid generation of a large number of structurally diverse molecules from a single, readily available starting material, which is highly valuable in the early stages of drug discovery.

Future Directions in Computational and Theoretical Studies of Complex Halogenated Heterocycles

Computational and theoretical studies are poised to play an increasingly important role in understanding and predicting the properties and reactivity of complex halogenated heterocycles like this compound.

Key areas for future computational research include:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for various cross-coupling reactions at the different halogenated positions. This can help in predicting the optimal reaction conditions to achieve selective functionalization and in understanding the underlying mechanistic details.

Understanding Non-Covalent Interactions: The presence of multiple halogen atoms can lead to complex intramolecular and intermolecular non-covalent interactions, such as halogen bonding. Computational methods can be used to study these interactions and their influence on the compound's conformation, crystal packing, and ultimately its biological activity.

In Silico Screening and Drug Design: Molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity and mode of interaction of derivatives of this compound with various biological targets, such as protein kinases. This can guide the rational design of more potent and selective inhibitors.

Calculating Physicochemical Properties: Computational methods can provide accurate predictions of key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

By combining computational predictions with experimental work, researchers can accelerate the discovery and development of new drugs based on the halogenated indazole scaffold.

Q & A

Q. Table 1: Optimization Variables

ParameterEffect on YieldReference
Solvent (DMF vs. THF)DMF increases polarity, improving iodine solubility
Reaction time (3 vs. 6 hrs)Prolonged time may lead to side reactions (e.g., diiodination)
Temperature (RT vs. 50°C)Higher temperatures risk decomposition

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Confirms substitution patterns. For 6-bromo-5-fluoro-1H-indazole, δ 7.82 (d, J = 1.5 Hz) and δ 7.33 (dd, J = 8.6, 1.6 Hz) indicate aromatic protons adjacent to halogens .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 322.9 [M+H]<sup>+</sup> for 6-bromo-3-iodo-1H-indazole) .
  • X-ray crystallography : Resolves regiochemistry in cases of ambiguous substitution (not directly reported but inferred from analogs) .

Advanced: How can computational methods streamline reaction design for halogenated indazoles?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict regioselectivity in halogenation. For example:

Reaction path search : Simulate intermediates (e.g., iodonium ion formation) to identify kinetically favored pathways .

Transition state analysis : Assess energy barriers for competing substitution sites (e.g., C-3 vs. C-5 iodination) .

Machine learning : Train models on existing halogenation data to predict optimal conditions (solvent, catalyst) for new analogs .

Q. Table 2: Computational vs. Experimental Yields

MethodPredicted YieldExperimental YieldDeviation
DFT (B3LYP/6-31G*)68%71.2%+3.2%

Advanced: How do structural modifications (e.g., halogen position) affect biological activity in indazole derivatives?

Methodological Answer:

  • Fluorine placement : 4-Fluoro substitution enhances metabolic stability by blocking CYP450 oxidation .
  • Iodine vs. Bromine : Iodine’s larger atomic radius may disrupt target binding (e.g., kinase inhibitors), reducing potency compared to bromine in some analogs .
  • Contradictions : 6-Bromo-3-iodo derivatives show variable cytotoxicity (IC₅₀ 2–50 µM) depending on cell line, suggesting target specificity .

Advanced: How can factorial design resolve contradictions in reported solubility/stability data?

Methodological Answer:
A 2<sup>3</sup> factorial design evaluates factors like pH, temperature, and solvent polarity:

Variables : pH (3–7), Temp (4–25°C), Solvent (DMSO vs. EtOH).

Response : Solubility (mg/mL) and degradation rate (%/day).

Analysis : ANOVA identifies interactions (e.g., low pH + DMSO increases degradation) .

Case Study : Conflicting stability reports (light-sensitive vs. stable at RT) may arise from unaccounted variables (e.g., trace metals). Factorial experiments isolate critical factors.

Advanced: What purification challenges arise in multi-halogenated indazoles, and how are they resolved?

Methodological Answer:

  • Challenge : Co-elution of dihalogenated byproducts (e.g., 3,6-diiodo vs. 3-iodo-6-bromo).
  • Solution :
    • Column chromatography : Use gradient elution (hexane:EtOAc 10:1 → 3:1) to separate isomers .
    • Recrystallization : DCM/hexane mixtures yield pure crystals (melting point verification) .
    • HPLC-MS : Monitor fractions for exact mass (e.g., m/z 322.9 vs. 468.8 for diiodo) .

Advanced: How does the compound’s stability under reflux conditions impact reaction scalability?

Methodological Answer:

  • Thermal degradation : At >80°C, dehalogenation or ring-opening occurs (TGA data shows 10% mass loss at 100°C) .
  • Mitigation :
    • Use microwave-assisted synthesis (shorter heating time) .
    • Add stabilizers (e.g., BHT) to suppress radical degradation .

Advanced: What strategies validate the regiochemical assignment in ambiguous halogenation products?

Methodological Answer:

  • NOE NMR : Irradiating F-4 in this compound enhances H-5 signal, confirming proximity .
  • X-ray diffraction : Resolves positional isomers (e.g., 3-iodo vs. 5-iodo) but requires single crystals .
  • Isotopic labeling : <sup>13</sup>C-labeled precursors track substitution sites via MS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.